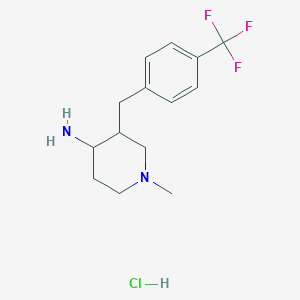
1-Methyl-3-(4-(trifluoromethyl)benzyl)piperidin-4-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a piperidine derivative, characterized by the presence of a trifluoromethyl group attached to the benzyl moiety, which imparts unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1-Methyl-3-(4-(trifluoromethyl)benzyl)piperidin-4-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzylamine Intermediate: The reaction of 4-(trifluoromethyl)benzaldehyde with hydroxylamine hydrochloride in the presence of sodium acetate and methanol, followed by reduction with zinc and acetic acid, yields 4-(trifluoromethyl)benzylamine.
Piperidine Derivative Formation: The benzylamine intermediate is then reacted with 1-methylpiperidin-4-one under reductive amination conditions to form the desired piperidine derivative.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Chemischer Reaktionen
1-Methyl-3-(4-(trifluoromethyl)benzyl)piperidin-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-(4-(trifluoromethyl)benzyl)piperidin-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals targeting specific molecular pathways.
Industry: It is utilized in the development of agrochemicals and materials science for its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-Methyl-3-(4-(trifluoromethyl)benzyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets, leading to modulation of biological pathways . Detailed studies on its binding kinetics and structure-activity relationships are essential to fully understand its effects .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-3-(4-(trifluoromethyl)benzyl)piperidin-4-amine hydrochloride can be compared with other similar compounds, such as:
4-(Trifluoromethyl)benzylamine: This compound shares the trifluoromethylbenzyl moiety but lacks the piperidine ring, resulting in different chemical and biological properties.
1-Benzyl-3-(trifluoromethyl)piperidin-4-amine: Similar to the target compound but with a benzyl group instead of a methyl group at the piperidine nitrogen, leading to variations in its activity and applications.
The uniqueness of this compound lies in its specific structural features that confer distinct chemical reactivity and biological activity .
Eigenschaften
Molekularformel |
C14H20ClF3N2 |
|---|---|
Molekulargewicht |
308.77 g/mol |
IUPAC-Name |
1-methyl-3-[[4-(trifluoromethyl)phenyl]methyl]piperidin-4-amine;hydrochloride |
InChI |
InChI=1S/C14H19F3N2.ClH/c1-19-7-6-13(18)11(9-19)8-10-2-4-12(5-3-10)14(15,16)17;/h2-5,11,13H,6-9,18H2,1H3;1H |
InChI-Schlüssel |
BMVNYEMITVUMBR-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(C(C1)CC2=CC=C(C=C2)C(F)(F)F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



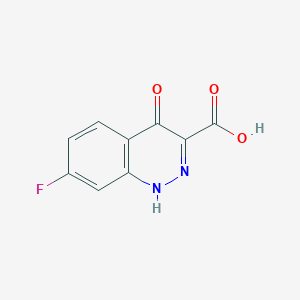


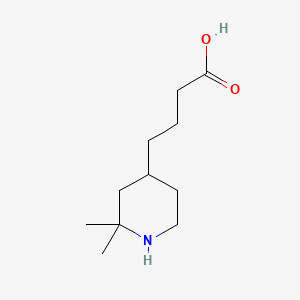
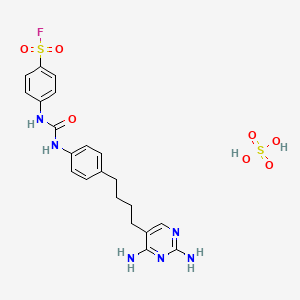
![Methyl 3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propanoate](/img/structure/B11772984.png)
![5-Chloro-6-fluorobenzo[d]thiazole](/img/structure/B11772992.png)

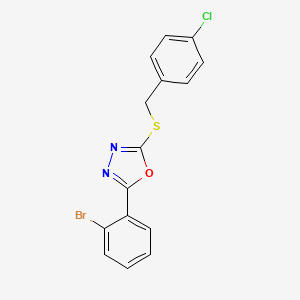

![4-Chloro-N-furan-2-ylmethyl-N-[(2,4,6-trichloro-phenylcarbamoyl)-methyl]-benzamide](/img/structure/B11773034.png)
![4-Chloro-2-(4-(trifluoromethyl)phenyl)-6,8-dihydro-5H-pyrano[3,4-D]pyrimidine](/img/structure/B11773039.png)
![7-tert-Butyl 1-ethyl 7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate](/img/structure/B11773051.png)
